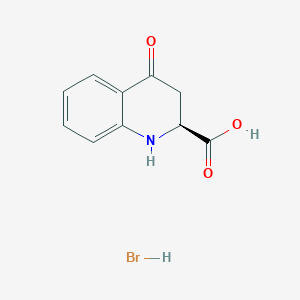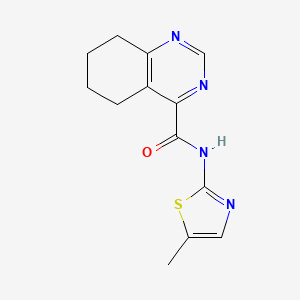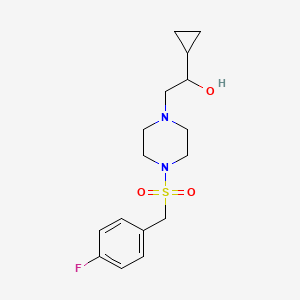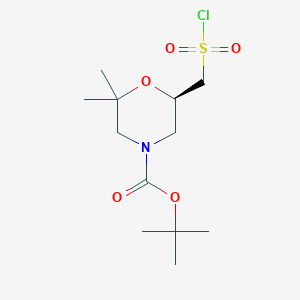
N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 481.5 g/mol.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoate derivatives has led to investigations into their anti-cancer potential. Researchers have explored their effects on cancer cell lines, assessing cytotoxicity and apoptosis induction. These compounds may interfere with cancer cell growth pathways, making them promising candidates for further study .
Anti-Diabetic Activity
Another area of interest is the compound’s potential as an anti-diabetic agent. Researchers have evaluated its effects on glucose metabolism, insulin sensitivity, and pancreatic function. By targeting key enzymes and receptors involved in diabetes, these derivatives could offer novel therapeutic options .
AURKA and VEGFR-2 Inhibition
In silico studies have revealed that certain 2,5-bis(2,2,2-trifluoroethoxy)benzoate derivatives exhibit inhibitory activity against AURKA (Aurora kinase A) and VEGFR-2 (vascular endothelial growth factor receptor 2). These kinases play crucial roles in cell division and angiogenesis, making them attractive targets for cancer therapy .
Molecular Docking and Dynamic Simulations
Researchers have performed molecular docking experiments to understand how these compounds interact with protein binding sites. Additionally, molecular dynamic simulations provide insights into their dynamic behavior within the binding pocket. Such computational studies enhance our understanding of their mode of action .
ADMET Properties
Assessment of ADMET properties (chemical absorption, distribution, metabolism, excretion, and toxicity) is essential for drug development. Most synthesized 2,5-bis(2,2,2-trifluoroethoxy)benzoate derivatives adhere to Lipinski’s rule of 5, suggesting favorable pharmacokinetic profiles .
Future Research Directions
As we continue to explore the applications of this compound, it’s crucial to consider its potential beyond cancer and diabetes. Researchers should investigate its effects on other diseases, explore novel delivery methods, and optimize its chemical structure for improved efficacy and safety.
Eigenschaften
IUPAC Name |
N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO3/c1-2-5-21-12(22)10-6-9(23-7-13(15,16)17)3-4-11(10)24-8-14(18,19)20/h3-4,6H,2,5,7-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZOTITOJYIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2674002.png)

![2-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2674004.png)
![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)



![(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B2674014.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)butanamide](/img/structure/B2674020.png)
![3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2674021.png)

